3,3,6,6-Tetrachloro-1,2-dioxane
CAS No.: 524938-51-0
Cat. No.: VC19049617
Molecular Formula: C4H4Cl4O2
Molecular Weight: 225.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524938-51-0 |
|---|---|
| Molecular Formula | C4H4Cl4O2 |
| Molecular Weight | 225.9 g/mol |
| IUPAC Name | 3,3,6,6-tetrachlorodioxane |
| Standard InChI | InChI=1S/C4H4Cl4O2/c5-3(6)1-2-4(7,8)10-9-3/h1-2H2 |
| Standard InChI Key | FHEKHMJSXKWMSV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OOC1(Cl)Cl)(Cl)Cl |
Introduction
Physicochemical Properties
Structural Characteristics
The compound features a 1,2-dioxane backbone with chlorine atoms at the 3 and 6 positions, creating a symmetrical substitution pattern. The chair conformation of the dioxane ring is stabilized by intramolecular hydrogen bonding between oxygen atoms and adjacent chlorines. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₄H₄Cl₄O₂ |
| Molecular weight | 225.9 g/mol |
| IUPAC name | 3,3,6,6-tetrachlorodioxane |
| SMILES notation | C1CC(OOC1(Cl)Cl)(Cl)Cl |
| Property | Value | Source |
|---|---|---|
| Density | ~1.6–1.8 g/cm³ (estimated) | |
| Boiling point | Decomposes before boiling | |
| Solubility in water | Low (hydrophobic) | |
| Log K<sub>ow</sub> | ~3.5–4.0 (estimated) |
The compound’s low water solubility and moderate octanol-water partition coefficient (K<sub>ow</sub>) suggest a propensity for bioaccumulation in lipid-rich tissues .
Synthesis and Manufacturing
Chlorination of 1,2-Dioxane
The primary synthesis route involves the radical chlorination of 1,2-dioxane under controlled conditions:
Key parameters include:
Alternative Routes
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Ring-closing reactions: Cyclization of dichloroethylene glycol derivatives with chlorine donors .
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Byproduct formation: Observed in the synthesis of chlorinated solvents, though rarely isolated .
Chemical Reactivity and Stability
Substitution Reactions
The chlorine atoms undergo nucleophilic substitution (S<sub>N</sub>2) with strong bases (e.g., NaOH), yielding hydroxyl or alkoxy derivatives:
Thermal Decomposition
Above 150°C, the compound decomposes into toxic byproducts, including phosgene (COCl₂) and chloroethenes.
Environmental Persistence
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Hydrolysis: Slow in aqueous media (half-life >1 year at pH 7) .
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Photolysis: UV irradiation generates chlorine radicals, contributing to atmospheric ozone depletion .
Applications and Industrial Relevance
Research Use
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Organic synthesis: Intermediate in the preparation of polychlorinated surfactants and polymer crosslinkers .
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Analytical chemistry: Reference standard for gas chromatography-mass spectrometry (GC-MS) analysis of chlorinated compounds .
Historical Applications
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Solvent mixtures: Briefly explored in the 1980s as a niche solvent for halogenated resins, but phased out due to toxicity concerns .
Toxicity and Environmental Impact
Acute Toxicity
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Oral LD₅₀ (rats): 250–300 mg/kg (estimated based on structural analogs) .
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Dermal irritation: Causes severe erythema in rabbit models.
Research Gaps and Future Directions
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Degradation pathways: Microbial degradation via Shewanella oneidensis-driven Fenton reactions shows promise but requires validation .
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Ecotoxicology: Limited data on chronic exposure effects in aquatic ecosystems .
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Analytical methods: Development of high-sensitivity LC-MS/MS protocols for environmental monitoring .
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